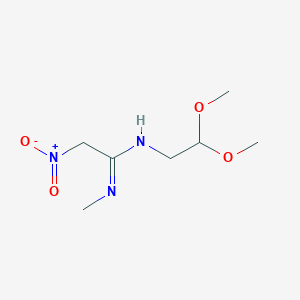

N-(2,2-dimethoxyethyl)-N'-methyl-2-nitroethanimidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,2-dimethoxyethyl)-N'-methyl-2-nitroethanimidamide (DMNE) is a synthetic amide compound that has been studied for its potential applications in both scientific research and laboratory experiments. DMNE has been found to possess a variety of biochemical and physiological effects, as well as a unique mechanism of action.

科学的研究の応用

DNA Methylation Studies

N-(2,2-dimethoxyethyl)-N'-methyl-2-nitroethanimidamide plays a significant role in DNA methylation research. Studies have shown that compounds with similar structures, such as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), are capable of methylating DNA in cultured mammalian cells. This methylation process is influenced by cellular thiol concentrations, which can enhance the rate of methylation significantly. Understanding the methylation patterns induced by such compounds helps in exploring the mechanisms of genetic regulation and mutagenesis. For instance, research by Lawley and Thatcher (1970) found that MNNG treatment results in rapid methylation of nucleic acids, with the extent of methylation being greater in cells with higher thiol content. This property is essential for studying the effects of methylation on gene expression and mutagenesis in mammalian cells (Lawley & Thatcher, 1970).

Carcinogenicity and DNA Damage Research

The compound's relevance extends to the study of carcinogenicity and DNA damage. Analogs of this compound, such as dimethylnitrosamine and related nitrosamines, have been extensively studied for their ability to induce DNA damage and carcinogenesis in vivo. Research by Petzold and Swenberg (1978) demonstrated that exposure to such compounds can lead to significant DNA damage in various organs of rats, highlighting their potential as carcinogens and their utility in understanding the mechanisms of carcinogenesis. These studies are crucial for understanding how certain chemicals induce cancer and for developing strategies to mitigate these effects (Petzold & Swenberg, 1978).

Organic Synthesis and Chemical Reactions

In the field of organic synthesis, compounds like N,N-Dimethyl-4-nitrobenzylamine, which share structural similarities with this compound, serve as important intermediates. These compounds are utilized in the synthesis of various medical, pesticide, and chemical products. The research on their synthetic technologies, such as the study by Wang Ling-ya (2015), provides insights into efficient and environmentally friendly production methods. Such studies are fundamental for advancing chemical manufacturing processes and developing new synthetic routes for important compounds (Wang Ling-ya, 2015).

Environmental and Wastewater Treatment Research

This compound and its derivatives are also relevant in environmental research, particularly in the study of wastewater treatment processes. Compounds like N-nitrosodimethylamine (NDMA) and its precursors, which may include similar nitro and nitrosamine compounds, are potent carcinogens that can form during water and wastewater treatment. Research by Mitch, Gerecke, and Sedlak (2003) on NDMA precursor analysis in water treatment highlights the importance of identifying and mitigating these compounds in environmental contexts. Understanding the formation and fate of such compounds is crucial for ensuring the safety of water supplies and for developing more effective water treatment technologies (Mitch, Gerecke, & Sedlak, 2003).

特性

IUPAC Name |

N-(2,2-dimethoxyethyl)-N'-methyl-2-nitroethanimidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O4/c1-8-6(5-10(11)12)9-4-7(13-2)14-3/h7H,4-5H2,1-3H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTAQBQLLSLNFGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(C[N+](=O)[O-])NCC(OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Methylsulfonylpyrimidin-4-yl)-(1-oxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2813870.png)

![4-benzoyl-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2813871.png)

![7-methoxy-1H,2H,3H-benzo[b]pyrrolizin-8-ol](/img/structure/B2813872.png)

![1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]cyclopentan-1-amine;hydrochloride](/img/structure/B2813873.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2813876.png)

![9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2813877.png)

![Ethyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]acetate](/img/structure/B2813881.png)

![8-Bromo-7-[3-(5-chloro-2-methylanilino)propyl]-3-methyl-1-(2-methylpropyl)purine-2,6-dione](/img/structure/B2813890.png)

![9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]](/img/structure/B2813891.png)